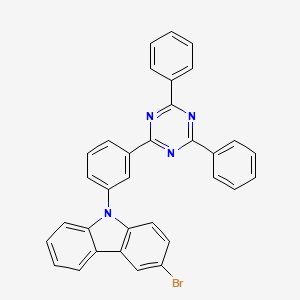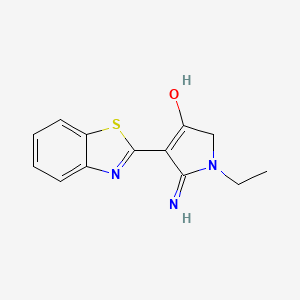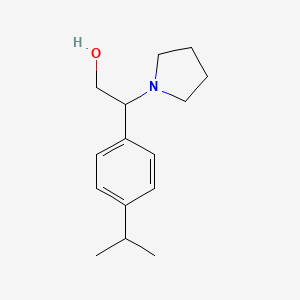
(E)-methyl-2-(2-(dimethylamino)vinyl)-5-fluoro-3-nitrobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-methyl-2-(2-(dimethylamino)vinyl)-5-fluoro-3-nitrobenzoate is an organic compound characterized by its unique structure, which includes a dimethylamino group, a vinyl group, a fluorine atom, and a nitro group attached to a benzoate ester
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-methyl-2-(2-(dimethylamino)vinyl)-5-fluoro-3-nitrobenzoate typically involves a multi-step process:
Starting Materials: The synthesis begins with commercially available starting materials such as 5-fluoro-3-nitrobenzoic acid and dimethylamine.
Esterification: The 5-fluoro-3-nitrobenzoic acid is first esterified using methanol and a suitable acid catalyst, such as sulfuric acid, to form methyl 5-fluoro-3-nitrobenzoate.
Vinylation: The ester is then subjected to a vinylation reaction with dimethylamine and formaldehyde under basic conditions to introduce the (dimethylamino)vinyl group. This step often requires a base such as sodium hydroxide or potassium carbonate.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain this compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory procedures with optimizations for cost, yield, and safety. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Analyse Des Réactions Chimiques
Types of Reactions
(E)-methyl-2-(2-(dimethylamino)vinyl)-5-fluoro-3-nitrobenzoate can undergo various chemical reactions, including:
Nucleophilic Substitution: The fluorine atom can be replaced by nucleophiles such as amines or thiols under appropriate conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
Oxidation: The vinyl group can be oxidized to form aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or ozone.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or thiourea in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures.
Reduction: Hydrogen gas with palladium on carbon or tin(II) chloride in ethanol.
Oxidation: Potassium permanganate in aqueous solution or ozone in an organic solvent.
Major Products
Nucleophilic Substitution: Substituted benzoates with various functional groups replacing the fluorine atom.
Reduction: Amino derivatives of the original compound.
Oxidation: Aldehydes or carboxylic acids derived from the vinyl group.
Applications De Recherche Scientifique
Chemistry
In chemistry, (E)-methyl-2-(2-(dimethylamino)vinyl)-5-fluoro-3-nitrobenzoate is used as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. The presence of the nitro and fluorine groups can enhance the biological activity of derivatives, making them candidates for drug development, particularly in targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound can be used in the synthesis of dyes, pigments, and polymers. Its unique structure allows for the creation of materials with specific optical and electronic properties.
Mécanisme D'action
The mechanism by which (E)-methyl-2-(2-(dimethylamino)vinyl)-5-fluoro-3-nitrobenzoate exerts its effects depends on its application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors through hydrogen bonding, hydrophobic interactions, and electrostatic forces. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, while the fluorine atom can enhance binding affinity and metabolic stability.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 2-(2-(dimethylamino)vinyl)-5-fluoro-3-nitrobenzoate: Lacks the (E)-configuration, which can affect its reactivity and biological activity.
Methyl 2-(2-(dimethylamino)vinyl)-3-nitrobenzoate: Lacks the fluorine atom, which can influence its chemical properties and interactions.
Methyl 2-(dimethylamino)-5-fluoro-3-nitrobenzoate: Lacks the vinyl group, affecting its potential for further chemical modifications.
Uniqueness
(E)-methyl-2-(2-(dimethylamino)vinyl)-5-fluoro-3-nitrobenzoate is unique due to the combination of its functional groups and the (E)-configuration. This configuration can influence its reactivity, stability, and interactions with biological targets, making it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C12H13FN2O4 |
|---|---|
Poids moléculaire |
268.24 g/mol |
Nom IUPAC |
methyl 2-[(E)-2-(dimethylamino)ethenyl]-5-fluoro-3-nitrobenzoate |
InChI |
InChI=1S/C12H13FN2O4/c1-14(2)5-4-9-10(12(16)19-3)6-8(13)7-11(9)15(17)18/h4-7H,1-3H3/b5-4+ |
Clé InChI |
TZWPXRLUBFVKML-SNAWJCMRSA-N |
SMILES isomérique |
CN(C)/C=C/C1=C(C=C(C=C1[N+](=O)[O-])F)C(=O)OC |
SMILES canonique |
CN(C)C=CC1=C(C=C(C=C1[N+](=O)[O-])F)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-[(5Z)-5-[(1-methylpyrrol-2-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoic acid](/img/structure/B12109546.png)

![2-Pyridinamine, 3-[(3-bromophenyl)methoxy]-](/img/structure/B12109548.png)
![2-[[2-[[1-[2-[[2-[2-[[2-[(2-amino-3-phenylpropanoyl)amino]-5-(diaminomethylideneamino)pentanoyl]amino]propanoylamino]-3-carboxypropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoic acid](/img/structure/B12109558.png)

![8,22-Bis(hydroxymethyl)-3,4,8,12,19,19-hexamethyl-23-oxahexacyclo[18.2.1.03,16.04,13.07,12.017,22]tricos-15-ene-9,21-diol](/img/structure/B12109570.png)


![Benzoic acid, 4-[[2-(4-methylphenoxy)acetyl]amino]-](/img/structure/B12109590.png)
![N-[1-(furan-2-yl)ethyl]-3-iodoaniline](/img/structure/B12109591.png)
![15-Ethyl-1,11-diazapentacyclo[9.6.2.02,7.08,18.015,19]nonadeca-2,4,6,8(18),13,16-hexaene](/img/structure/B12109596.png)



